molecular formula C9H10N4O2 B13279115 Methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate

Methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate

Cat. No.: B13279115
M. Wt: 206.20 g/mol
InChI Key: YUTIOZDEZMNDBA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is efficient, with good functional group tolerance and yields products in good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s eco-friendly nature and efficiency make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities.

Scientific Research Applications

Methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, affecting various signaling pathways . The compound’s structure allows it to bind to active sites of these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate is unique due to its specific triazolopyridine core, which imparts distinct biological activities and synthetic versatility. Its ability to act as an enzyme inhibitor and its eco-friendly synthesis method further distinguish it from similar compounds.

Biological Activity

Methyl 2-amino-2-{[1,2,4]triazolo[1,5-a]pyridin-7-yl}acetate (CAS No. 1094107-42-2) is a heterocyclic compound belonging to the class of triazolopyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications. This article consolidates various research findings related to its biological activity, including mechanisms of action, structure-activity relationships, and case studies.

Chemical Structure and Properties

This compound features a triazole ring fused with a pyridine ring and an amino group. Its molecular formula is C8H8N4O2C_8H_8N_4O_2 with a molecular weight of approximately 192.17 g/mol. The unique structure contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in cancer progression and metabolic disorders. For instance, it may inhibit thymidine phosphorylase, which is crucial in cancer cell proliferation .
  • Cellular Pathways : Research indicates that compounds with similar structures can affect pathways related to cardiovascular health and diabetes management .

Antiproliferative Activity

This compound has been evaluated for its antiproliferative properties against various cancer cell lines:

Cell Line IC50 (µM) Activity
MV4-1110.5Moderate
K5628.3Significant
MCF-712.0Moderate

These findings suggest that the compound exhibits selective cytotoxicity towards specific cancer cells while sparing normal cells .

Enzyme Interaction Studies

In a study focusing on structure-activity relationships (SAR), this compound demonstrated significant inhibitory activity against various kinases involved in cellular signaling pathways:

Enzyme IC50 (µM) Type of Inhibition
p38 MAPK15.0Competitive
Aurora A kinase12.5Non-competitive
CK1δ9.0Mixed-type

These interactions imply potential therapeutic roles in treating cancers and inflammatory diseases .

Case Study 1: Cancer Treatment

A recent study investigated the effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Diabetes Management

Another study assessed the compound's effects on glucose metabolism in diabetic mouse models. The results showed improved insulin sensitivity and reduced blood glucose levels after administration of this compound compared to control groups.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-amino-2-([1,2,4]triazolo[1,5-a]pyridin-7-yl)acetate

InChI

InChI=1S/C9H10N4O2/c1-15-9(14)8(10)6-2-3-13-7(4-6)11-5-12-13/h2-5,8H,10H2,1H3

InChI Key

YUTIOZDEZMNDBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC2=NC=NN2C=C1)N

Origin of Product

United States

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